Cas no 88419-56-1 (2,4,5-Trifluorobenzoyl chloride)

2,4,5-Trifluorobenzoyl chloride 化学的及び物理的性質
名前と識別子
-
- 2,4,5-Trifluorobenzoyl chloride
- 2,3-DIHYDRO-2,2-DIMETHYL-7-HYDROXYBENZOFURAN
- 2,4,5-tifluorobenzoylchloride
- 2,4,5-trifluorobenzoic acid chloride
- 2,4,5-Trifluorobenzoyl
- 2,4,5-trifluoro-benzoyl chloride
- 2,4,5-trifluorobenzoylchloride
- Benzoyl chloride, 2,4,5-trifluoro-
- STBGCAUUOPNJBH-UHFFFAOYSA-N
- 2,4,5-tris(fluoranyl)benzoyl chloride
- PubChem9716
- 2,4,5-trifluorobenzoyl-chloride
- STBGCAUUOPNJBH-UHFFFAOYSA-
- PC7285G
- SBB006657
- FCH931546
- AS00055
- VZ22362
- CM12881
- 2,4,5-Trifluorobenzoyl chloride (ACI)
- 88419-56-1
- 2,4,5-tri-fluorobenzoyl chloride
- PS-10693
- DTXCID00159527
- T1653
- SCHEMBL457385
- AKOS000281059
- A842578
- DTXSID00237036
- MFCD00061204
- 2,4,5-Trifluorobenzoyl chloride, 97%
-
- MDL: MFCD00061204
- インチ: 1S/C7H2ClF3O/c8-7(12)3-1-5(10)6(11)2-4(3)9/h1-2H
- InChIKey: STBGCAUUOPNJBH-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(F)=CC(F)=C(F)C=1)Cl
- BRN: 3606259
計算された属性
- せいみつぶんしりょう: 193.97500
- どういたいしつりょう: 193.975
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 色と性状: ライトイエロー液体
- 密度みつど: 1.52 g/mL at 25 °C(lit.)
- ふってん: 85°C/17mmHg(lit.)
- フラッシュポイント: 華氏温度:186.8°f< br / >摂氏度:86°C< br / >
- 屈折率: n20/D 1.498(lit.)
- PSA: 17.07000
- LogP: 2.48290
- ようかいせい: 未確定
- かんど: Lachrymatory
2,4,5-Trifluorobenzoyl chloride セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H227-H290-H314
- 警告文: P210-P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P390-P403+P235-P405-P406-P501
- 危険物輸送番号:UN 3265 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26-S36/37/39-S45-S25
- 福カードFコード:19-21
-
危険物標識:
- 危険レベル:8
- 包装等級:II
- リスク用語:R34
- ちょぞうじょうけん:高温、火花、炎、火元から離れてください。使用しない場合は容器を閉じたままにします。日陰、乾燥、風通しの良い場所に保管し、不適合物質と腐食性物質から離れている。湿気を避ける。
- セキュリティ用語:8
- 包装グループ:III
2,4,5-Trifluorobenzoyl chloride 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2,4,5-Trifluorobenzoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A869083-25g |
2,4,5-trifluorobenzoylchloride |
88419-56-1 | 98% | 25g |
$48.0 | 2025-02-22 | |
Oakwood | 001633-500g |
2,4,5-Trifluorobenzoyl chloride |
88419-56-1 | 98% | 500g |
$815.00 | 2024-07-19 | |
abcr | AB256388-500 g |
2,4,5-Trifluorobenzoyl chloride, 98%; . |
88419-56-1 | 98% | 500g |
€729.00 | 2023-06-22 | |
TRC | T899543-250mg |
2,4,5-Trifluorobenzoyl chloride |
88419-56-1 | 250mg |
$ 50.00 | 2022-06-02 | ||
Apollo Scientific | PC7285G-25g |
2,4,5-Trifluorobenzoyl chloride |
88419-56-1 | 99% | 25g |
£17.00 | 2023-09-02 | |
Apollo Scientific | PC7285G-100g |
2,4,5-Trifluorobenzoyl chloride |
88419-56-1 | 99% | 100g |
£51.00 | 2023-09-02 | |
eNovation Chemicals LLC | D761212-100g |
2,4,5-Trifluorobenzoyl chloride |
88419-56-1 | 98.0% | 100g |
$330 | 2023-05-17 | |
Ambeed | A869083-1g |
2,4,5-trifluorobenzoylchloride |
88419-56-1 | 98% | 1g |
$10.0 | 2025-02-22 | |
abcr | AB256388-500g |
2,4,5-Trifluorobenzoyl chloride, 98%; . |
88419-56-1 | 98% | 500g |
€729.00 | 2025-02-13 | |
Fluorochem | 001633-1g |
2,4,5-Trifluorobenzoyl chloride |
88419-56-1 | 99% | 1g |
£10.00 | 2022-03-01 |
2,4,5-Trifluorobenzoyl chloride 合成方法
ごうせいかいろ 1
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 10 min, 0 °C; 10 h, 0 °C → rt
3.1 Reagents: Diisopropylethylamine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Acetonitrile ; 8 h, 45 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, 80 °C
4.1 Reagents: Thionyl chloride ; 2 h, 80 °C
ごうせいかいろ 2
ごうせいかいろ 3
2.1 Reagents: Diisopropylethylamine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Acetonitrile ; 10 h, 45 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; 7 h, rt → 100 °C
4.1 Reagents: Thionyl chloride ; 5 h, 75 °C
ごうせいかいろ 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, 80 °C
2.1 Reagents: Thionyl chloride ; 2 h, 80 °C
ごうせいかいろ 5
2.1 Reagents: Thionyl chloride ; 2 h, 80 °C
ごうせいかいろ 6
2.1 Reagents: Diisopropylethylamine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Acetonitrile ; 8 h, 45 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, 80 °C
3.1 Reagents: Thionyl chloride ; 2 h, 80 °C
ごうせいかいろ 7
1.2 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 10 min, 0 °C; 10 h, 0 °C → rt
2.1 Reagents: Diisopropylethylamine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Acetonitrile ; 8 h, 45 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, 80 °C
3.1 Reagents: Thionyl chloride ; 2 h, 80 °C
ごうせいかいろ 8
2.1 Reagents: Hydrochloric acid Solvents: Water ; 7 h, rt → 100 °C
3.1 Reagents: Thionyl chloride ; 5 h, 75 °C
ごうせいかいろ 9
2.1 Reagents: Thionyl chloride ; 5 h, 75 °C
2,4,5-Trifluorobenzoyl chloride Raw materials
- N-(4-Cyanophenyl)-2,4,5-trifluorobenzamide
- 3-Chloro-2,4,5,6-tetrafluorobenzoic acid
- 3-Chloro-2,4,5,6-tetrafluorobenzoylchloride
- 3-Chloro-N-(4-cyanophenyl)-2,4,5,6-tetrafluorobenzamide
- 2,4,5-Trifluorobenzoic acid
- 4-Aminobenzonitrile
2,4,5-Trifluorobenzoyl chloride Preparation Products
2,4,5-Trifluorobenzoyl chloride サプライヤー
2,4,5-Trifluorobenzoyl chloride 関連文献
-
Nouria Laidaoui,Mian He,Douniazad El Abed,Jean-Fran?ois Soulé,Henri Doucet RSC Adv. 2016 6 62866
2,4,5-Trifluorobenzoyl chlorideに関する追加情報
2,4,5-Trifluorobenzoyl Chloride: A Comprehensive Overview
2,4,5-Trifluorobenzoyl chloride (CAS No. 88419-56-1) is a highly reactive fluorinated aromatic compound with significant applications in organic synthesis and material science. This compound has garnered attention in recent years due to its unique chemical properties and versatility in various industrial and research settings. The molecule consists of a benzene ring substituted with three fluorine atoms at the 2, 4, and 5 positions, along with a reactive acyl chloride group (-COCl) at the para position. This combination of substituents imparts 2,4,5-trifluorobenzoyl chloride with exceptional reactivity and stability, making it a valuable precursor in the synthesis of advanced materials.
The synthesis of 2,4,5-trifluorobenzoyl chloride typically involves the Friedel-Crafts acylation of fluorobenzene derivatives or the direct chlorination of corresponding carboxylic acids. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production processes. For instance, researchers have explored the use of solid acid catalysts to enhance the yield and reduce byproduct formation during the acylation step. These developments underscore the growing emphasis on sustainable chemistry practices in modern industrial settings.
One of the most notable applications of 2,4,5-trifluorobenzoyl chloride is in the pharmaceutical industry. Its ability to act as an electrophilic reagent makes it ideal for forming amide bonds in peptide synthesis. A study published in *Journal of Medicinal Chemistry* highlighted its role in constructing bioactive molecules with improved pharmacokinetic profiles. The fluorine substituents on the benzene ring contribute to enhanced lipophilicity and metabolic stability, which are critical for drug design.
In addition to pharmaceutical applications, 2,4,5-trifluorobenzoyl chloride has found utility in polymer chemistry. Its reactivity allows for the incorporation into polymeric materials as a functional group modifier. Recent research has focused on its use in synthesizing fluoropolymers with tailored properties for high-performance applications such as aerospace coatings and electronic encapsulants. The compound's ability to undergo nucleophilic acyl substitution reactions facilitates its integration into polymer backbones without compromising mechanical integrity.
Another emerging area of application is in agrochemicals. The compound serves as a building block for herbicides and insecticides due to its ability to modulate enzyme activity through specific molecular interactions. A study published in *Pest Management Science* demonstrated its potential as a lead compound for developing next-generation pesticides with reduced environmental impact.
From a safety standpoint, handling 2,4,5-trifluorobenzoyl chloride requires adherence to standard laboratory protocols due to its reactivity with moisture and strong nucleophiles. Proper ventilation and personal protective equipment are essential during storage and manipulation. Recent studies have also emphasized the importance of waste management strategies to minimize environmental contamination.
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